4-哌啶甲酰氯,1-苯甲酰-

描述

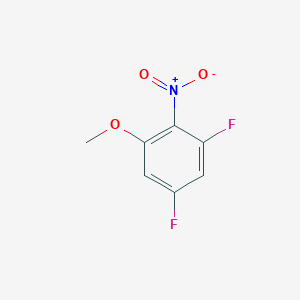

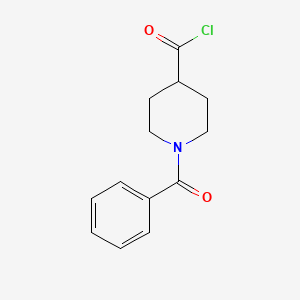

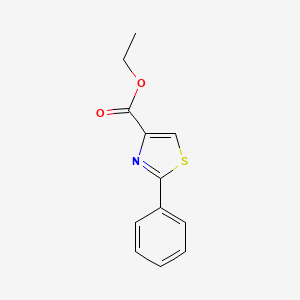

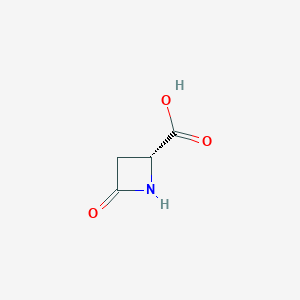

“4-Piperidinecarbonyl chloride, 1-benzoyl-” is a chemical compound with the molecular formula C13H14ClNO2 . It belongs to the category of carbonyl chlorides . Its molecular weight is 251.712 .

Synthesis Analysis

The synthesis of similar compounds, such as 1-benzoyl-piperidine, involves the reaction of benzoyl chloride with piperidine . The reaction is facilitated by a base, which abstracts a proton from the nitrogen atom of piperidine, making it more nucleophilic. The nitrogen atom then attacks the carbonyl carbon of benzoyl chloride, leading to the formation of 1-benzoyl-piperidine .Molecular Structure Analysis

The molecular structure of “4-Piperidinecarbonyl chloride, 1-benzoyl-” consists of a piperidine ring attached to a benzoyl group and a carbonyl chloride group . The benzoyl group is attached to the 1-position of the piperidine ring, and the carbonyl chloride group is attached to the 4-position .科学研究应用

1-烷基(芳烷基)-4-酰基-2-哌嗪酮的合成

- 应用:该化合物用于合成 1-烷基(芳烷基)-4-酰基-2-哌嗪酮,这些酮在 N-单取代乙二胺与苯甲酰氯和环己基甲酰氯选择性酰化过程中形成。该过程包括在叔丁醇钾存在下用氯乙酰氯处理 (Tsizin、Sergovskaya 和 Chernyak,1986)。

三氟甲氧基哌啶和三氟甲氧基甲基哌啶的制备

- 应用:4-哌啶甲酰氯,1-苯甲酰- 是制备 4-(三氟甲氧基)哌啶和 4-(三氟甲氧基甲基)哌啶的起始原料。这些化合物在药物化学中作为构建模块具有价值 (Logvinenko 等人,2021)。

合成和抗乙酰胆碱酯酶活性

- 应用:在药物化学领域,合成了一系列 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,包括 4-哌啶甲酰氯,1-苯甲酰-,并评估了其抗乙酰胆碱酯酶活性。一些衍生物显示出作为抑制剂的潜力,使其成为作为抗痴呆剂进一步开发的候选者 (Sugimoto 等人,1990)。

乙酰胆碱酯酶抑制剂的合成

- 应用:该化合物还参与乙酰胆碱酯酶抑制剂的合成,特别是 1-苄基-4-(2-邻苯二甲酰亚胺乙基)哌啶及其相关衍生物。这些化合物因其在治疗阿尔茨海默病等疾病中的潜在用途而具有重要意义 (Sugimoto 等人,1992)。

新型苯氧基乙酰羧酰胺的合成

- 应用:该化合物已用于合成新型苯氧基乙酰羧酰胺,该酰胺已显示出抗氧化和抗伤害感受活性。这些活性表明在治疗和制药领域具有潜在应用 (Manjusha 等人,2022)。

用于中枢 NK1 受体的 PET 配体的合成

- 应用:在神经影像学领域,该化合物已用于合成 [11C]R116301,这是一种用于研究中枢神经激肽 (1) (NK1) 受体的有前途的 PET 配体。这一应用在神经科学研究中具有重要意义,特别是在研究脑功能和疾病方面 (Van der Mey 等人,2005)。

未来方向

Piperidine derivatives, including “4-Piperidinecarbonyl chloride, 1-benzoyl-”, have significant potential in the field of drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthetic methods and exploring the biological activity of these compounds .

属性

IUPAC Name |

1-benzoylpiperidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c14-12(16)10-6-8-15(9-7-10)13(17)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHUJSZJKJAODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443476 | |

| Record name | 4-Piperidinecarbonyl chloride, 1-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidinecarbonyl chloride, 1-benzoyl- | |

CAS RN |

115755-50-5 | |

| Record name | 4-Piperidinecarbonyl chloride, 1-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide](/img/structure/B1311206.png)

![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)